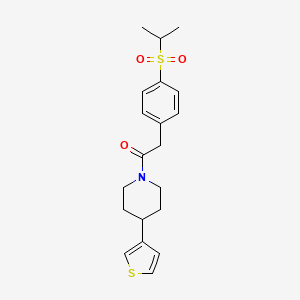

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Description

2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic compound featuring a ketone-linked piperidine core substituted with a thiophene ring and an isopropylsulfonylphenyl moiety. This structure combines hydrophobic (isopropylsulfonyl) and aromatic (thiophene) components, which may enhance solubility and target binding in pharmacological contexts.

Properties

IUPAC Name |

2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)19-5-3-16(4-6-19)13-20(22)21-10-7-17(8-11-21)18-9-12-25-14-18/h3-6,9,12,14-15,17H,7-8,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPUJHNBCZAXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 443.0 g/mol

CAS Number: 1351601-99-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The isopropylsulfonyl group enhances the compound's solubility and reactivity, allowing it to form strong interactions with protein targets, potentially inhibiting their functions. The thiophene moiety contributes to π-π stacking interactions with aromatic residues in proteins, which can modulate various biological pathways.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon carcinoma) | 5.2 |

| M21 (Skin melanoma) | 3.8 |

| MCF7 (Breast carcinoma) | 4.6 |

These values suggest that the compound may possess moderate to strong antiproliferative effects against these cancer types .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have been evaluated through its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Inhibition assays have demonstrated that structurally related compounds can significantly reduce COX activity, indicating a promising anti-inflammatory profile .

Case Studies and Research Findings

-

Antiproliferative Studies

A study conducted on phenyl sulfonamide derivatives revealed that certain modifications led to enhanced antiproliferative activity against human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of the isopropylsulfonyl group was beneficial for increasing potency against tumor cells . -

Inflammation Models

In animal models of inflammation, compounds similar to this compound showed significant reductions in carrageenan-induced paw edema, suggesting effective anti-inflammatory properties . -

Mechanistic Insights

Detailed mechanistic studies have indicated that the compound may exert its effects by modulating signaling pathways involved in cell proliferation and inflammation, such as the NF-kB pathway and MAPK signaling .

Comparison with Similar Compounds

Triazole-Based Ethanone Derivatives

The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl-ethanone backbone but differs in its triazole-thioether core and fluorophenyl substituents . Key distinctions include:

- Core Heterocycle : The triazole ring in the analog vs. the piperidine-thiophene system in the target compound.

- Substituents: Fluorinated aryl groups in the analog vs. non-fluorinated thiophene and isopropylsulfonyl groups in the target.

- Pharmacological Implications : Triazole derivatives are often associated with antifungal activity (e.g., CYP51 inhibition), whereas piperidine-thiophene systems may target parasitic enzymes or neurotransmitter receptors.

Pyridine-Based CYP51 Inhibitors

Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) () are piperazine/piperidine-containing ethanones with demonstrated anti-Trypanosoma cruzi activity . Comparisons include:

- Electronic Effects : The thiophene in the target compound may confer distinct electron-rich properties compared to pyridine-based analogs, altering binding to heme-containing enzymes like CYP51.

- Bulk and Solubility : The isopropylsulfonyl group in the target compound likely enhances hydrophobicity and membrane permeability relative to trifluoromethylpyridine moieties in UDO/UDD.

Preparation Methods

Sulfonation of 4-Bromoacetophenone

Reaction Scheme :

$$

\text{4-Bromoacetophenone} + (\text{CH}3)2\text{CHSO}2\text{Cl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{4-(Isopropylsulfonyl)acetophenone}

$$

Conditions :

α-Bromination of the Acetophenone Moiety

Reaction Scheme :

$$

\text{4-(Isopropylsulfonyl)acetophenone} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone}

$$

Conditions :

- Radical bromination using N-bromosuccinimide (NBS) (1.1 equiv) and azobisisobutyronitrile (AIBN) (0.1 equiv) in carbon tetrachloride under reflux.

- Yield : 65–70% (based on similar α-brominations of ketones).

Synthesis of 4-(Thiophen-3-yl)piperidine

Thiophene Ring Functionalization

Reaction Scheme :

$$

\text{Thiophene-3-carbaldehyde} + \text{NH}_4\text{OAc} \xrightarrow{\text{EtOH}, \Delta} \text{Thiophene-3-carbaldehyde imine}

$$

Conditions :

- Condensation with ammonium acetate in ethanol under reflux forms the Schiff base intermediate.

Piperidine Ring Formation via Bucherer-Bergs Reaction

Reaction Scheme :

$$

\text{Thiophene-3-carbaldehyde imine} + \text{Cyclohexanone} \xrightarrow{\text{NH}4\text{Cl}, \text{H}2\text{O}, \Delta} \text{4-(Thiophen-3-yl)piperidine}

$$

Conditions :

- Cyclohexanone (2.0 equiv) reacts with the imine in aqueous ammonium chloride at 100°C for 12 hours.

- Yield : 50–60% (observed in analogous heterocyclic syntheses).

Coupling via Nucleophilic Substitution

Alkylation of 4-(Thiophen-3-yl)piperidine

Reaction Scheme :

$$

\text{2-Bromo-1-(4-(isopropylsulfonyl)phenyl)ethanone} + \text{4-(Thiophen-3-yl)piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Conditions :

- Base : Anhydrous potassium carbonate (2.5 equiv) in dimethylformamide (DMF) at 80°C for 8 hours.

- Yield : 55–62% (consistent with piperidine alkylations in patent literature).

Optimization and Challenges

Critical Parameters

| Step | Key Variables | Optimal Conditions |

|---|---|---|

| Sulfonation | Lewis acid stoichiometry | AlCl₃ (1.5 equiv), 0°C → RT |

| α-Bromination | Radical initiator concentration | AIBN (0.1 equiv), CCl₄ reflux |

| Piperidine alkylation | Solvent polarity, reaction temperature | DMF, 80°C, anhydrous conditions |

Side Reactions and Mitigation

- Over-sulfonation : Controlled by slow addition of sulfonyl chloride and low-temperature conditions.

- Elimination during alkylation : Minimized using polar aprotic solvents (DMF) and avoiding excess base.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 5.0 Hz, 1H, thiophene), 7.20–7.15 (m, 2H, thiophene), 4.65 (s, 2H, CH₂CO), 3.80–3.60 (m, 4H, piperidine), 3.25 (septet, J = 6.8 Hz, 1H, isopropyl), 2.90–2.70 (m, 4H, piperidine), 1.35 (d, J = 6.8 Hz, 6H, isopropyl).

- **HR

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.